4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate often involves multi-step organic reactions that include esterification, alkoxylation, and benzylation steps. For instance, synthesis methods might incorporate palladium(0)-catalyzed reactions, employing strategies such as tandem allylic substitution to yield structurally related compounds with varied substituents, indicating the versatility and complexity of synthetic approaches in this domain (Massacret et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds like 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate is characterized using techniques such as X-ray crystallography, which provides insights into their crystal structure, molecular geometry, and intermolecular interactions. Single-crystal X-ray diffraction analysis reveals detailed structural information, including bond lengths, angles, and the spatial arrangement of atoms, essential for understanding the compound's reactivity and properties (Moser et al., 2005).
Chemical Reactions and Properties
Chemical properties of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate derivatives involve reactions influenced by the presence of methoxy and benzoate groups. These groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their electron-donating and withdrawing characteristics. The compound's reactivity is further explored through DFT calculations and photophysical studies to understand its electronic structure and potential in biological applications (Jayaraj & Desikan, 2020).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure. For example, the presence of the methoxyphenyl and butenyloxy benzoate groups impacts the compound's melting and boiling points, solubility in various solvents, and optical properties. These properties are crucial for determining the compound's suitability for specific applications, including its role in forming liquid crystalline phases and its potential use in optoelectronic devices (Matsunaga et al., 1990).
Chemical Properties Analysis
The chemical properties of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate derivatives encompass a wide range of reactivities due to their structural features. The electron-donating methoxy group and the electron-withdrawing benzoate ester influence its chemical stability, reactivity towards acids and bases, and participation in catalytic cycles. These attributes are significant when considering the compound for synthetic applications, where its reactivity can be tailored to achieve specific transformations (Sivakumar et al., 2010).
Scientific Research Applications
-
Stimuli-responsive Liquid Crystal Elastomers for Dynamic Cell Culture
- Application : This compound is used in the creation of stimuli-responsive liquid crystal elastomers (LCEs) for dynamic cell culture. These LCEs can potentially provide cells and tissues with desirable properties for regenerative therapies .
- Method : The compound is dissolved in anhydrous toluene along with other materials, and a platinum catalyst is added. The reaction mixture undergoes certain processes to form the LCE .
- Results : The LCEs exhibit reversible shape changes in response to cyclic heating. When immersed in an aqueous medium on top of resistive heaters, shape changes are fast, reversible, and produce minimal temperature changes in the surroundings .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl) 4-but-3-enoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLNUIZUUBDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227291 | |
Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
CAS RN |
76487-56-4 | |
Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.